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molecular formula C9H10O3 B147056 2-Hydroxy-1-(4-methoxyphenyl)ethanone CAS No. 4136-21-4

2-Hydroxy-1-(4-methoxyphenyl)ethanone

Cat. No. B147056
M. Wt: 166.17 g/mol
InChI Key: YTOKFOPFITZGDM-UHFFFAOYSA-N
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Patent
US07652143B2

Procedure details

4-Methoxyacetophenone (10 g; 66.59 mmol) was added to a solution of acetonitrile (350 ml), water (70 ml) and trifluoroacetic acid (TFA) (10.26 ml; 133.20 mmol). Then (bis(trifluoroacetoxy)iodo)benzene was added, and the reaction mixture was heated under reflux for 3 h. The acetonitrile was then stripped off in a rotary evaporator, and the reaction mixture was partitioned in NaHCO3 solution/CH2Cl2. After extraction with CH2Cl2 (2×), the combined organic phases were dried over MgSO4, and the solvent was removed in a rotary evaporator. Purification by column chromatography (CH2Cl2/MeOH 50:1) resulted in 2-hydroxy-1-(4-methoxyphenyl)ethanone (6.0 g; 36.1 mmol). MS: 167.15 (M+H); Rt: 0.83 min (method: gradient 0 min 96% H2O (0.05% TFA) 2.0 min 95% acetonitrile, 95% acetonitrile to 2.4 min, 4% acetonitrile 2.45 min; flow rate 1 ml/min; column 0.4 μL (YMC J'sphere ODS H80 20X2 1.4μ); 30° C.)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
10.26 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].C(#N)C.FC(F)(F)C(O)=[O:18].FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O>O>[OH:18][CH2:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
10.26 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The acetonitrile was then stripped off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned in NaHCO3 solution/CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
After extraction with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (CH2Cl2/MeOH 50:1)

Outcomes

Product
Name
Type
product
Smiles
OCC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.1 mmol
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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